
3-O-(|A-L-Fucopyranosyl)-D-galactose
Vue d'ensemble
Description
3-O-(|A-L-Fucopyranosyl)-D-galactose is a complex carbohydrate composed of a fucose molecule linked to a galactose molecule. This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. It is found in various biological systems and has significant roles in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(|A-L-Fucopyranosyl)-D-galactose typically involves the use of glycosylation reactions. One common method is the transglycosylation reaction, where a glycosyl donor, such as p-nitrophenyl-alpha-L-fucopyranoside, reacts with a glycosyl acceptor, such as D-galactose, in the presence of a glycosyltransferase enzyme . This reaction is often carried out in an aqueous medium under mild conditions to ensure the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi that possess the necessary glycosyltransferase enzymes are cultured in bioreactors. The fermentation process is optimized to maximize the production of the desired glycoside, which is then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-(|A-L-Fucopyranosyl)-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The glycosidic bond can be hydrolyzed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and periodic acid (HIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis or substitution reactions.
Major Products
Oxidation: Formation of fucose and galactose derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of fucose and galactose derivatives with alcohol groups.
Substitution: Formation of various glycosides with different functional groups.
Applications De Recherche Scientifique
3-O-(|A-L-Fucopyranosyl)-D-galactose has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to glycosylation disorders.
Mécanisme D'action
The mechanism of action of 3-O-(|A-L-Fucopyranosyl)-D-galactose involves its interaction with specific glycosyltransferase enzymes and glycan-binding proteins. These interactions facilitate the transfer of the fucose moiety to target molecules, thereby modulating various biological processes such as cell adhesion, immune response, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-O-(|A-L-Fucopyranosyl)-D-glucose: Similar structure but with glucose instead of galactose.
2-O-(|A-L-Fucopyranosyl)-D-galactose: Similar structure but with the fucose moiety linked to the second carbon of galactose.
Uniqueness
3-O-(|A-L-Fucopyranosyl)-D-galactose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose moieties. This unique structure allows it to participate in specific biological interactions and processes that are not possible with other similar compounds .
Activité Biologique
3-O-(α-L-Fucopyranosyl)-D-galactose is a glycoside characterized by the presence of an α-L-fucopyranosyl group linked to a D-galactose molecule at the 3-position. This compound is part of the Lewis antigen family, which plays significant roles in various biological processes, particularly in cell recognition, immune response, and inflammation. This article delves into the biological activities associated with this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Cell Recognition and Adhesion
The primary biological activity of 3-O-(α-L-Fucopyranosyl)-D-galactose is its role in cell-cell interactions . It serves as a ligand for selectins, a class of adhesion molecules found on endothelial cells and leukocytes. This interaction is crucial during inflammatory responses, facilitating leukocyte extravasation from blood vessels into tissues. The fucosylation pattern of this compound enhances its affinity for selectins, thereby influencing immune cell trafficking and adhesion processes.
Immune Modulation
Research indicates that the presence of Lewis antigens, including 3-O-(α-L-Fucopyranosyl)-D-galactose, can modulate immune responses. These compounds are involved in the recognition of pathogens and can influence the activation and differentiation of immune cells. For instance, they may act as biomarkers for various diseases such as cancer and autoimmune disorders, where their expression levels are altered.
Antimicrobial Properties
There is growing interest in the antimicrobial properties of carbohydrates like 3-O-(α-L-Fucopyranosyl)-D-galactose. Studies suggest that these compounds can interfere with microbial adhesion to host cells, potentially preventing infections . The structural diversity provided by fucose may enhance these interactions, making it a target for therapeutic development against bacterial infections.
Case Studies and Experimental Evidence
- Cell Adhesion Studies : In vitro experiments have demonstrated that 3-O-(α-L-Fucopyranosyl)-D-galactose significantly enhances the adhesion of leukocytes to endothelial cells under flow conditions. This suggests its potential role in promoting inflammatory responses.
- Cancer Biomarker Research : A study highlighted the altered expression of Lewis antigens in cancer patients, suggesting that 3-O-(α-L-Fucopyranosyl)-D-galactose could serve as a biomarker for tumor progression and patient prognosis.
- Antimicrobial Activity : Recent investigations into the antimicrobial properties of fucosylated carbohydrates revealed that 3-O-(α-L-Fucopyranosyl)-D-galactose inhibits the adhesion of pathogenic bacteria to epithelial surfaces, indicating its potential use in preventing infections .
Comparative Analysis with Similar Compounds
The biological activity of 3-O-(α-L-Fucopyranosyl)-D-galactose can be contrasted with other fucosylated compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-O-(α-L-Fucopyranosyl)-D-galactose | Fucose at the 2-position | Important for blood group A antigenicity |
3-O-(β-D-Galactopyranosyl)-D-galactose | β-Galactose instead of α-L-fucose | Different biological activities due to sugar orientation |
L-fucopyranosyl-(1→4)-D-galactose | Fucose linked at a different position | Variations in immunological properties |
The unique fucosylation pattern of 3-O-(α-L-Fucopyranosyl)-D-galactose distinguishes it from these compounds, particularly regarding its implications for immune modulation and microbial interactions.
Propriétés
IUPAC Name |
(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZGYFHHYGOLN-QAEQPVNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675912 | |
Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120375-11-3 | |
Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.